Ttmapp

Beschreibung

Significance of Cationic Porphyrin Derivatives in Supramolecular Chemistry and Materials Science

Cationic porphyrin derivatives hold considerable significance in supramolecular chemistry and materials science. Their positive charge enables strong electrostatic interactions with anionic species, including biomolecules like DNA and proteins, as well as negatively charged nanomaterials and surfaces. These interactions are fundamental to the formation of complex supramolecular assemblies with tailored structures and functions. The ability of porphyrin macrocycles to participate in π-stacking interactions further contributes to their supramolecular assembly mdpi.combwise.kr. The combination of electrostatic and π-π interactions allows for the construction of ordered architectures, which are crucial for developing new materials with specific optical, electronic, and catalytic properties mdpi.commdpi.com. Research in this area provides valuable insights for elucidating biochemical processes and developing photoelectronic materials mdpi.combwise.kr.

Historical Context and Evolution of Research on TTMAPP

Research on porphyrins and their derivatives has a long history, driven by their essential roles in biological processes such as oxygen transport (hemoglobin) and photosynthesis (chlorophyll) mdpi.com. The synthesis of meso-substituted porphyrins, including those with cationic substituents, opened new avenues for exploring their chemical and physical properties. This compound, with its well-defined cationic charge distribution, emerged as a key compound for studying the effects of positive charge on porphyrin behavior, particularly in aqueous environments. Early research likely focused on its synthesis, spectroscopic characterization, and fundamental interactions with simple anions. Over time, the research evolved to investigate its more complex self-assembly processes and its interactions with increasingly sophisticated anionic systems and interfaces. Studies have explored the formation of stellate microcrystals when this compound is mixed with anionic porphyrins, demonstrating the role of ionic porphyrin combinations in controlling mesoscale supramolecular structure osaka-u.ac.jp.

Overview of Key Research Areas and Interdisciplinary Impact of this compound

This compound's unique properties have led to its investigation across several key research areas, highlighting its interdisciplinary impact.

Supramolecular Chemistry: A major focus is the study of this compound's self-assembly and its interactions with anionic molecules and structures. This includes the formation of complexes with DNA researchgate.net, proteins researchgate.net, and anionic porphyrins osaka-u.ac.jprsc.org. These supramolecular assemblies can exhibit novel properties distinct from the individual components.

Materials Science: this compound is utilized in the development of functional materials. Its ability to interact with surfaces and nanomaterials, such as gold electrodes and graphene oxide, is being explored for applications in areas like molecular electronics, sensors, and photocatalysis uwr.edu.plnih.govrsc.orgresearchgate.net. Research has shown this compound's self-assembly on electrode surfaces can be controlled by electrode potential, leading to different ordered phases uwr.edu.placs.org.

Photochemistry and Photophysics: The photophysical properties of this compound, such as its absorption and emission characteristics, are crucial for its potential applications in areas like photodynamic therapy and optical limiting nih.govrsc.orgtandfonline.comscience.gov. Studies have investigated the energy and electron transfer processes involving this compound in composite materials nih.govrsc.org.

Electrocatalysis: this compound's behavior at electrode interfaces is relevant to electrocatalysis, with research exploring its self-assembly and interaction with electrode materials uwr.edu.plresearchgate.netacs.org.

The research on this compound often involves interdisciplinary collaboration, drawing on expertise from chemistry, physics, materials science, and biology to understand its behavior and exploit its potential in diverse applications nsf.govnih.govpraguecityuniversity.cz.

Detailed research findings on this compound include studies on its nonlinear optical properties, demonstrating self-defocusing and reverse saturable absorption behavior nih.gov. The real and imaginary parts of its third-order nonlinear optical susceptibility have been quantified nih.gov. Furthermore, research into composites of this compound with graphene oxide has shown enhanced nonlinear optical susceptibility nih.gov. Investigations into this compound's interaction with materials like Ti3C2Tx (MXene) have demonstrated that noncovalent functionalization with cationic porphyrins like this compound can enhance the stability of these materials against oxidation rsc.org.

Here is a table summarizing some key properties and findings related to this compound:

| Property/Finding | Value/Observation | Reference |

| Soret band absorption (in water) | 412 nm | rsc.org |

| Q bands absorption (in water) | 514, 550, 580, 635 nm | rsc.org |

| Higher intensity emission peak (in water) | 643 nm | rsc.org |

| Lower intensity emission peak (in water) | 702 nm | rsc.org |

| Real part of third-order nonlinear optical susceptibility | ~4.75 × 10⁻¹³ esu (for this compound dye) | nih.gov |

| Imaginary part of third-order nonlinear optical susceptibility | ~4.75 × 10⁻¹³ esu (for this compound dye) | nih.gov |

| Electron transfer efficiency (this compound to GO) | 96.9 % | nih.gov |

| Electron transfer rate constant (this compound to GO) | 3.3 × 10⁹ s⁻¹ | nih.gov |

| Enhanced third-order nonlinear optical susceptibility (GO@this compound) | ~11.15 × 10⁻¹³ esu | nih.gov |

| Observed self-assembly phases on Au(100) electrode | Up to 11 distinct long-range ordered phases, potential-dependent phase shifts | uwr.edu.placs.org |

| Lifetime of excited triplet state (in silica (B1680970) films) | More than ten times longer than in aqueous solutions | tandfonline.com |

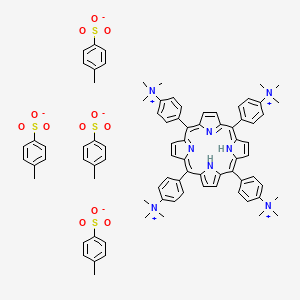

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFPMEOALZKHNR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H90N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475104 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1531.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69458-20-4 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Strategies for Ttmapp

Established Synthetic Pathways for TTMAPP and its Core Structure

The synthesis of this compound is a multi-step process that begins with the construction of its core structure, the meso-tetraphenylporphyrin (TPP) macrocycle. Following the formation of the porphyrin core, peripheral phenyl rings are functionalized to introduce the cationic trimethylammonium groups.

The initial synthesis of the TPP core can be achieved through several established methods, most notably the Lindsey synthesis, which offers higher yields under milder conditions compared to older methods like the Rothemund or Adler-Longo syntheses. The Lindsey synthesis involves a two-step, one-flask reaction. First, an acid-catalyzed condensation of pyrrole (B145914) with an appropriate benzaldehyde (B42025) derivative occurs at room temperature to form a porphyrinogen. This intermediate is then oxidized to the stable, aromatic porphyrin macrocycle.

To produce this compound, a common pathway involves the use of 4-nitrobenzaldehyde (B150856) in the initial condensation with pyrrole, yielding 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (B1418132) (TNPP). The nitro groups of TNPP are then reduced to amino groups to form 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP). A standard method for this reduction utilizes tin(II) chloride in the presence of hydrochloric acid. 20.210.105

The final step in the synthesis of this compound is the exhaustive methylation, or quaternization, of the amino groups of TAPP. This is typically achieved by reacting TAPP with an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent. This reaction converts the primary amino groups into quaternary trimethylammonium salts, resulting in the final cationic this compound product.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Porphyrin Core Synthesis | Pyrrole, 4-Nitrobenzaldehyde, Acid Catalyst (e.g., BF3·OEt2), Oxidant (e.g., DDQ) | 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) |

| 2 | Reduction of Nitro Groups | Tin(II) chloride (SnCl2), Hydrochloric acid (HCl) | 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) |

| 3 | Quaternization of Amino Groups | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) | 5,10,15,20-tetrakis(4-trimethylammoniophenyl)porphyrin (this compound) |

Chemical Modifications and Derivatization Approaches for Tailored this compound Structures

The functionalization of porphyrins is a key strategy for fine-tuning their physical and chemical properties. For this compound, modifications can be introduced either by using derivatized starting materials in the initial synthesis or through post-synthetic modification of the porphyrin macrocycle.

One versatile approach for creating tailored this compound structures involves starting with a highly reactive porphyrin precursor, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) (TPPF20). The para-fluorine atoms on the phenyl rings of TPPF20 are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups by reacting TPPF20 with different nucleophiles. For example, reaction with amines, thiols, or alcohols can yield porphyrins with diverse peripheral functionalities. nih.gov Once the desired functional groups are in place, a subsequent quaternization step, if an amino functionality was introduced, can lead to a tailored cationic porphyrin.

Another strategy for derivatization involves modifying the amino groups of the TAPP intermediate before the final quaternization step. The amino groups can undergo a range of chemical reactions, such as acylation or Schiff base formation, to introduce specific moieties. For instance, reacting TAPP with an activated carboxylic acid would form amide linkages, introducing new functional groups. Subsequent methylation of any remaining unreacted amines or other suitable nitrogen atoms would then yield a functionalized cationic porphyrin.

| Strategy | Precursor | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|---|

| Post-Synthetic Modification | 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin | Nucleophilic Aromatic Substitution (SNAr) | Thiols, Amines, Alcohols | Thioether, Amine, or Ether linkages with various functional groups |

| Intermediate Modification | 5,10,15,20-tetrakis(4-aminophenyl)porphyrin | Acylation | Acid chlorides, Anhydrides | Amide functionalities |

| Intermediate Modification | 5,10,15,20-tetrakis(4-aminophenyl)porphyrin | Schiff Base Formation | Aldehydes, Ketones | Imine linkages |

Strategies for Incorporating this compound into Multifunctional Hybrid Materials

The integration of this compound into larger material systems is a promising avenue for the development of multifunctional hybrid materials with enhanced or novel properties. The cationic nature of this compound makes it particularly suitable for incorporation into various matrices through non-covalent interactions, while the potential for functionalization of its precursors allows for covalent linkages.

Non-Covalent Incorporation: A primary strategy for the non-covalent incorporation of this compound is through electrostatic interactions. The four peripheral positive charges of this compound facilitate strong binding to negatively charged surfaces. For instance, this compound has been successfully used for the non-covalent functionalization of Ti3C2Tx MXene nanosheets, which possess a negative surface charge. This electrostatic assembly leads to the formation of a stable hybrid material. rsc.org Similarly, this compound can be incorporated into negatively charged polymer matrices or onto the surface of nanoparticles like silica (B1680970) or gold. nih.gov

Covalent Incorporation: For a more robust integration, covalent linkages can be formed between a this compound derivative and a host material. This typically involves modifying the TAPP precursor with a functional group that can participate in a polymerization or grafting reaction. For example, the amino groups of TAPP can be functionalized with a polymerizable group, such as a methacrylate (B99206) or an acrylate. The resulting monomer can then be copolymerized with other monomers to form a polymer with covalently bound porphyrin units. Subsequent quaternization of the porphyrin's amino groups would yield a cationic porphyrin-polymer composite.

Another covalent strategy involves the use of "click chemistry." A TAPP derivative can be functionalized with an azide (B81097) or alkyne group, which can then react with a complementary group on a polymer or nanoparticle surface via a copper-catalyzed or strain-promoted cycloaddition reaction. This provides a highly efficient and specific method for creating porphyrin-hybrid materials.

| Strategy | Interaction Type | Host Material Examples | Methodology |

|---|---|---|---|

| Electrostatic Assembly | Non-Covalent | MXenes (e.g., Ti3C2Tx), Silica Nanoparticles, Anionic Polymers | Mixing of this compound with the negatively charged host material in solution. |

| In-situ Polymerization | Covalent | Polymer Matrices (e.g., PMMA, Polystyrene) | Functionalization of TAPP with a polymerizable group, followed by copolymerization and quaternization. |

| "Click" Chemistry | Covalent | Polymers, Nanoparticles, Biomolecules | Functionalization of a TAPP derivative with an azide or alkyne, followed by a cycloaddition reaction with a complementary host. |

Fundamental Solution Chemistry and Reactivity of Ttmapp

Protonation Equilibria and pH-Dependent Behavior of TTMAPP

Potentiometric and Spectrophotometric Methodologies for Protonation Constant Determination

The protonation constants of this compound are typically determined using a combination of potentiometric and spectrophotometric methods. Potentiometric titrations involve monitoring the pH changes as an acid or base is added to a solution of this compound, allowing for the calculation of protonation constants based on the shape of the titration curve. Spectrophotometry complements this by observing changes in the electronic absorption spectrum of this compound as a function of pH. Porphyrins exhibit characteristic Soret and Q bands in their visible absorption spectra, which are sensitive to the protonation state of the core nitrogen atoms. By monitoring the shifts and intensity changes of these bands at different pH values, protonation constants can be determined researchgate.netasianpubs.orgjrespharm.com.

For example, studies have determined two protonation constants, log K1 and log K2, for this compound in water-methanol mixed solvents using these combined techniques. These constants correspond to the stepwise protonation of the two central nitrogen atoms of the porphyrin core researchgate.netresearchgate.netresearchgate.netupc.edu.pe.

Influence of Solvent Composition and Ionic Strength on Protonation Equilibria

The protonation equilibria of this compound are significantly influenced by the solvent composition and ionic strength of the solution. The polarity and hydrogen-bonding ability of the solvent can affect the solvation of the charged species involved in the protonation equilibrium, thereby altering the pKa values. For instance, studies in water-methanol mixed solvents have shown that the protonation constants of this compound are dependent on the methanol (B129727) concentration researchgate.netresearchgate.netresearchgate.netupc.edu.pe.

Ionic strength also plays a crucial role. The presence of background electrolytes affects the activity coefficients of the charged species, which in turn influences the equilibrium constants. Studies determining protonation constants often maintain a constant ionic strength using salts like sodium perchlorate (B79767) researchgate.netresearchgate.netresearchgate.netupc.edu.pe. The effect of ionic strength on reaction rates, particularly for ionic reactions, is well-established, and similar principles apply to ionic equilibria like protonation dalalinstitute.com.

Furthermore, this compound can undergo self-aggregation in solution, particularly at higher concentrations and lower percentages of methanol. This aggregation can interfere with the accurate determination of protonation constants by affecting the spectroscopic and potentiometric measurements. Extrapolation methods, such as the Yasuda-Shedlovsky approach, are sometimes employed to estimate protonation constants in solvent compositions where aggregation is significant researchgate.netresearchgate.netresearchgate.netupc.edu.pe.

Quantum Chemical Calculations for Protonation State Analysis

Quantum chemical calculations provide a theoretical approach to understanding the protonation behavior of molecules like this compound. These calculations can predict proton affinities and the relative stabilities of different protonation states, offering insights at the molecular level sigmaaldrich.comstackexchange.comunipd.itfigshare.comu-tokyo.ac.jp. By calculating the energies of the neutral and protonated forms of this compound, researchers can estimate the thermodynamic favorability of protonation at different sites. These computational studies can complement experimental findings and help to elucidate the factors governing the pH-dependent behavior of this compound.

Complexation Reactions of this compound with Metal Ions

Porphyrins are well-known for their ability to form stable complexes with a wide range of metal ions, where the metal ion is coordinated within the central cavity of the porphyrin macrocycle chemguide.co.ukyoutube.com. This compound, with its porphyrin core, also participates in such complexation reactions.

Investigation of Stoichiometry and Formation Constants of Metal-TTMAPP Complexes

The complexation of this compound with metal ions involves the insertion of a metal ion into the center of the porphyrin ring. The stoichiometry of the resulting complexes, i.e., the ratio of metal ion to this compound molecule, is a key aspect of these reactions. Studies investigating metal-porphyrin complexation often determine the stoichiometry using methods like Job's method of continuous variations or the mole ratio method, which monitor a physical property (e.g., absorbance) as the mole fraction of one reactant is varied while keeping the total concentration constant asianpubs.orgresearchgate.netijnc.irlibretexts.org.

The stability of the metal-TTMAPP complexes is quantified by their formation constants (also known as stability constants). These constants represent the equilibrium constant for the formation of the complex from the metal ion and the porphyrin ligand. Higher formation constants indicate more stable complexes. Potentiometric and spectrophotometric methods are commonly used to determine these formation constants researchgate.netasianpubs.orgjrespharm.comresearchgate.netijnc.irgoogle.com. For example, studies on the complexation of dimethyltin(IV) and diethyltin(IV) dichloride with this compound have determined the formation constants and indicated the formation of 1:1 complexes (metal:ligand) researchgate.netresearchgate.net. The nature of the metal ion and the solvent composition can influence the stability of the formed complexes researchgate.netijnc.irosti.govscirp.orgrsc.org.

Kinetics and Mechanistic Studies of Metal Ion Insertion into the Porphyrin Core

The insertion of a metal ion into the rigid porphyrin core is not always a rapid process and can involve complex kinetics and mechanisms. Studies in this area focus on understanding the rate of the reaction and the elementary steps involved. While general principles of metal insertion into porphyrins are known, specific studies on the kinetics and mechanism of metal ion insertion into this compound would provide detailed insights into its reactivity.

Metal ion insertion reactions into macrocycles like porphyrins can be influenced by factors such as the nature of the metal ion, the solvent, the presence of other ligands, and the protonation state of the porphyrin acs.orgilpi.comlibretexts.orgrsc.orgumb.edu. The mechanism often involves steps like dissociation of solvent molecules from the metal ion, interaction of the metal ion with the porphyrin ligand, and distortion of the porphyrin macrocycle to accommodate the metal ion acs.org. Kinetic studies involve monitoring the concentration of reactants or products over time under varying conditions to determine rate laws and propose reaction mechanisms.

Specific Interactions with Divalent Metal Ions (e.g., Sn(IV), Cu(II), Zn(II))

This compound has demonstrated specific interactions with various metal ions. Studies have investigated its complexation reactions with dimethyl and diethyltin(IV) dichloride hydrolytic species using potentiometric and spectrophotometric methods. These studies revealed the formation of a single mononuclear 1:1 species with the ligand. The formation constants indicated that the interaction with dimethyltin(IV) was stronger than with diethyltin(IV). researchgate.netresearchgate.net

The metalation of this compound with Cu(II) has been studied as a model for kinetic investigations, particularly within nanomatrixes. researchgate.net While this compound can interact with Cu(II), the size and environment can influence the reaction. For instance, within apoferritin, this compound is too large to penetrate the channels and interact with Cu(II) ions located inside. researchgate.netconicet.gov.ar Divalent metal ions like Cu(II) and Zn(II) can chelate with porphyrins, forming tetracoordinate species. deu.edu.tr While Cu(II) and Ni(II) porphyrin complexes generally have low affinity for additional ligands, Zn(II) chelates can readily combine with another ligand to form pentacoordinated complexes with a square-pyramidal structure. deu.edu.tr

Aggregation Phenomena and Self-Association of this compound in Solution

A prominent characteristic of this compound in solution is its tendency to undergo self-association and form aggregates. This behavior is influenced by several factors, including pH and the solvent environment.

Characterization of this compound Self-Aggregation States Across pH Ranges

Self-aggregation of this compound has been observed across a range of acidic to alkaline pH values. researchgate.net The intensity of self-aggregation can reach its highest in alkaline conditions, particularly when the concentration of methanol in aqueous solutions is below 40%. researchgate.net The formation of these aggregate species can complicate the quantitative analysis of titration curves, making it challenging to determine protonation constants directly in solutions with low or zero methanol content. researchgate.net Extrapolation approaches, such as the Yasuda–Shedlovsky method, have been employed to evaluate protonation constants under such conditions. researchgate.net

Solvent-Induced Modulation of this compound Aggregation Behavior

The solvent environment plays a crucial role in modulating the aggregation behavior of this compound. Studies in water-methanol mixed solvents have shown that the self-aggregation of this compound is observed when the methanol concentration is lower than 40%. researchgate.net The effective mole fraction variation of solvent components in the cybotactic region of this compound can provide insights into the microscopic interactions influencing aggregation. researchgate.net The polarity and hydrogen-bonding capabilities of the solvent can significantly impact porphyrin aggregation. mdpi.comresearchgate.net

Inhibition of Aggregation by Polymer Electrolytes and Other Macromolecules

The aggregation of cationic porphyrins like this compound can be influenced by the presence of macromolecules, including polymer electrolytes. While the provided search results discuss polymer electrolytes in the context of ion transport and battery applications, and the self-aggregation of other porphyrins in the presence of polymers researchgate.netosaka-u.ac.jp, direct information on the inhibition of this compound aggregation specifically by polymer electrolytes or other macromolecules within the search results is limited. However, the principle of macromolecules influencing the aggregation of charged species through electrostatic, hydrophobic, or aromatic-aromatic interactions is established in related studies involving other porphyrins and polymers. researchgate.netosaka-u.ac.jp

Heteroaggregation Between this compound and Oppositely Charged Porphyrins (e.g., TSPP)

This compound, a cationic porphyrin, can undergo heteroaggregation with anionic porphyrins like TSPP (meso-tetrakis(4-sulfonatophenyl)porphine). Mixing this compound with tetrasodium (B8768297) [meso-tetrakis(4-sulfonatophenyl)porphinato]zinc (Zn-TSPP) in dimethylsulfoxide has been shown to lead to the formation of star-like (stellate) microcrystals. osaka-u.ac.jp This demonstrates the ability of oppositely charged porphyrins to co-assemble into defined supramolecular structures. The interaction between tetra-anionic porphyrins like H2TPPS (a form of TSPP) and tetra-cationic porphyrins can lead to the formation of stable heteroaggregates. researchgate.net This aggregation process can be influenced by factors such as pH, which modulates the charges carried by the porphyrins. researchgate.net

Supramolecular Assembly and Interfacial Behavior of Ttmapp Systems

Construction of TTMAPP-Based Supramolecular Architectures

The ability of this compound to form well-defined supramolecular structures is fundamentally linked to the interplay of various noncovalent forces. These forces dictate how individual this compound molecules arrange themselves into larger, ordered assemblies.

Design Principles for this compound-Mediated Self-Assembly

The self-assembly of this compound is primarily governed by noncovalent interactions, with van der Waals and electrostatic forces playing a crucial role in determining the resulting structural arrangements, particularly on surfaces. figshare.comresearchgate.netresearchgate.netacs.org Electrostatic interactions are highlighted as being particularly important for the adsorption and structure formation of this compound on surfaces modified with halide anions. mdpi.com The inherent positive charges on the this compound molecule facilitate attractive electrostatic interactions with negatively charged surfaces or co-assembling anionic species. Beyond surface interactions, the self-assembly process is broadly described as the organized structural formation through the combination of building blocks, predominantly mediated by noncovalent bonds. researchgate.net This principle applies to this compound, where the specific arrangement of the charged groups and the rigid porphyrin core allows for predictable interactions and the formation of ordered structures. Furthermore, the electrode potential can be utilized as a tool to modify these noncovalent interactions, thereby influencing the self-assembly process. figshare.comresearchgate.netresearchgate.netacs.org

Formation of Mesoscale Supramolecular Structures and Microcrystals

This compound is known to form mesoscale supramolecular structures and microcrystals through self-assembly processes. A notable example is the formation of star-like (stellate) microcrystals when this compound is mixed with the anionic porphyrin tetrasodium (B8768297) [meso-tetrakis(4-sulfonatophenyl)porphinato]zinc (Zn-TSPP) in dimethylsulfoxide (DMSO). osaka-u.ac.jpoup.comoup.com This demonstrates the capability of ionic porphyrin combinations to yield well-defined crystalline structures at the microscale. The formation of ordered adlayers of this compound on electrode surfaces, as observed in various studies, can also be considered a form of mesoscale structure construction driven by self-assembly at an interface. mdpi.com

Role of Ionic Porphyrin Combinations in Supramolecular Structure Control

The combination of this compound with other ionic porphyrins provides a powerful method for controlling the resulting supramolecular structures. The formation of stellate microcrystals from the mixture of cationic this compound and anionic Zn-TSPP exemplifies this principle. osaka-u.ac.jpoup.comoup.com Studies have shown that altering the specific combination of ionic porphyrins can directly influence the mesoscale supramolecular structure formed. osaka-u.ac.jp For instance, using meso-tetrakis(N-methylpyridinium-4-yl) porphine (B87208) p-toluenesulfonate (TMPyP) instead of this compound in combination with Zn-TSPP did not yield the same stellate structures, highlighting the specificity of the interactions between different ionic porphyrins in directing assembly. osaka-u.ac.jp Furthermore, investigations into binary adlayers of this compound and viologen on chloride-modified surfaces have indicated that electrostatic interactions between the positively charged porphyrin and viologen molecules and the negatively charged chloride lattice are crucial for stabilizing the resulting binary phase structures. mdpi.com

Interfacial Self-Assembly of this compound on Electrode Surfaces

The behavior of this compound at electrode surfaces is a significant area of research, particularly its ability to undergo controlled self-assembly influenced by the electrochemical environment. In-situ techniques are instrumental in probing these processes.

In-Situ Electrochemical Scanning Tunneling Microscopy (EC-STM) Investigations of this compound Adsorption

In-situ Electrochemical Scanning Tunneling Microscopy (EC-STM) has been extensively employed to investigate the adsorption and self-assembly of this compound on various electrode surfaces, including gold (Au(100)) and copper (Cu(100) and Cu(111)). figshare.comresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netaip.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govrsc.orgxmu.edu.cn These studies provide real-space visualization of the molecular arrangements and structural changes occurring at the solid-liquid interface under electrochemical control. EC-STM allows for the direct observation of structural transformations within the adsorbed molecular layers, driven by changes in the electrode potential or surface reactions involving electron transfer. mdpi.com Highly ordered adlayers of this compound have been observed on chloride-modified copper electrodes. mdpi.com On a Au(100) electrode, EC-STM investigations have revealed the existence of up to 11 distinct long-range ordered phases of this compound molecules, with the electrode potential serving as the sole driving force for transitions between these structures. figshare.comresearchgate.netresearchgate.netacs.org These studies underscore the sensitivity of this compound's self-assembly to the applied potential.

Cyclic Voltammetry (CV) Studies of this compound Surface Behavior

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used in conjunction with EC-STM to study the behavior of this compound on electrode surfaces. figshare.comresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netaip.orgresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netossila.comsemanticscholar.org CV measurements provide valuable information regarding the electrochemical properties of this compound, including its charge state and redox processes occurring at the electrode interface. researchgate.netmdpi.com Studies using CV have shown characteristic peaks corresponding to the stepwise reduction of this compound molecules on copper electrodes. mdpi.comresearchgate.net

Table: Cyclic Voltammetry Peak Potentials for this compound Reduction

| Electrode Surface | Electrolyte Concentration | Scan Rate | Cathodic Peak Potential (P₁) | Cathodic Peak Potential (P₂) | Reference |

| Cu(100) | 10 mM HCl + 0.1 mM this compound | 10 mV/s | -210 mV vs RHE | ~-400 mV vs RHE | mdpi.comresearchgate.net |

| Cu(111) | 10 mM HCl + 0.1 mM this compound | 10 mV/s | -210 mV vs RHE | ~-400 mV vs RHE | mdpi.comresearchgate.net |

Note: Peak potentials are approximate values derived from graphical data in the source.

CV studies complement EC-STM by providing an electrochemical fingerprint of the adsorbed this compound layer and helping to correlate structural changes observed by STM with specific redox events or potential-induced alterations in molecule-surface or molecule-molecule interactions. figshare.comresearchgate.netresearchgate.netacs.org

Potential-Induced Phase Transitions and Structural Dynamics of Adsorbed this compound Layers

The structural arrangement of adsorbed this compound layers on electrode surfaces can undergo significant changes in response to variations in the electrode potential. Studies on the self-assembly of this compound porphyrin molecules on a Au(100) electrode, for instance, have revealed the existence of multiple distinct long-range ordered phases. figshare.comresearchgate.net The electrode potential serves as a primary driving force for transitions between these structures. figshare.comresearchgate.net This highlights the dynamic nature of this compound adlayers, where the applied potential can induce reversible structural transformations. The structural dynamics of adsorbed layers, including phase transitions, are a key aspect of understanding their behavior and potential applications. princeton.eduunito.itmit.edu

Research indicates that up to 11 different long-range ordered phases of this compound molecules can exist on a Au(100) electrode, with the electrode potential solely driving the phase transitions between them. figshare.comresearchgate.net This demonstrates a high degree of control over the supramolecular structure through electrochemical means.

Elucidation of Noncovalent Interactions (van der Waals, Electrostatic) Governing Surface Self-Assembly

The self-assembly of this compound molecules on surfaces is governed by a delicate balance of noncovalent interactions. Among these, van der Waals forces and electrostatic interactions play crucial roles. figshare.comresearchgate.netresearchgate.net The positively charged nature of the this compound molecule, due to its trimethylammoniumphenyl groups, leads to significant electrostatic interactions with charged surfaces or co-adsorbed species. mdpi.com

Studies have shown that potential-induced modifications of these noncovalent interactions, specifically van der Waals and electrostatic forces, are critical in determining the structural self-assembly of this compound molecules on surfaces. figshare.comresearchgate.netresearchgate.net The presence of specifically adsorbing anions from the supporting electrolyte can also modify the electrostatic interactions at the electrode surface, further influencing the self-assembly process. researchgate.net

In mixed adlayers, such as those involving this compound cations and other charged molecules, sterical conditions and electrostatic interactions between the positively charged this compound and negatively charged lattices or other charged species are responsible for the stabilization of specific phases. mdpi.com

This compound in Metal-Ligand Coordination Polymers and Frameworks

This compound's ability to act as a ligand opens avenues for its incorporation into metal-ligand coordination polymers and frameworks, leading to the formation of extended structures with potentially interesting properties.

This compound in Metal-Ligand Coordination Polymers and Frameworks

Synthesis and Characterization of this compound-Containing Coordination Polymeric Materials

The synthesis of coordination polymeric materials incorporating porphyrin derivatives like this compound typically involves the reaction of the porphyrin ligand with metal ions. These reactions can yield one-, two-, or three-dimensional networks depending on the coordination geometry of the metal ions and the design of the organic ligand. ucl.ac.ukorientjchem.orgrsc.orgnih.gov

Characterization of these materials employs various techniques to confirm their structure, composition, and properties. Common characterization methods for coordination polymers and metal-organic frameworks (MOFs) include single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), scanning electron microscopy (SEM), and spectroscopic methods like FTIR and UV-Vis spectroscopy. orientjchem.orgnih.govresearchgate.netmetu.edu.tr

While general methods for synthesizing and characterizing coordination polymers and MOFs using various ligands and metal ions are well-established, specific details regarding the synthesis and characterization of coordination polymers directly incorporating this compound were not prominently found in the search results. However, the principles and techniques used for similar porphyrin-containing coordination materials would be applicable. osaka-u.ac.jpresearchgate.netmdpi.commdpi.com

Exploration of Macroscopic Materials and Gels Formed via Metal-Ligand Interactions

Metal-ligand interactions can drive the self-assembly of molecules into macroscopic materials, including gels. osaka-u.ac.jpresearchgate.netresearchgate.net While the self-assembly of macroscopic materials through metal-ligand interactions using various components has been reported, specific examples focusing solely on this compound in the formation of macroscopic materials or gels were not explicitly detailed in the provided search results. osaka-u.ac.jpresearchgate.net

However, the general principle involves using molecules that can coordinate with metal ions to form cross-linked networks that entrap solvent, leading to gel formation. researchgate.netmdpi.com The reversibility of metal-ligand coordination bonds makes them suitable for constructing dynamic networks, including injectable hydrogels. researchgate.net

Supramolecular Design Principles for Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands through coordination bonds. ucl.ac.ukmetu.edu.trbham.ac.uk The incorporation of porphyrin derivatives like this compound into MOFs can introduce specific functionalities, such as catalytic activity, optical properties, or enhanced gas adsorption capabilities, owing to the properties of the porphyrin core and the this compound substituents.

Supramolecular design principles for incorporating ligands into MOFs involve selecting ligands with appropriate geometry and functional groups that can coordinate with metal centers to form desired network structures and pore environments. ucl.ac.uknumberanalytics.comrsc.org The design aims to control the size, shape, and chemical functionality of the pores, which dictates the MOF's properties and applications. bham.ac.uknumberanalytics.com

While the search results discuss supramolecular chemistry in the context of MOFs and the general principles of their design and synthesis, specific examples or detailed design principles for MOFs explicitly incorporating this compound were not a primary focus. However, the principles of using ligands with specific coordination sites and geometries to build desired framework structures would apply. ucl.ac.ukrsc.org The cationic nature of this compound and the presence of the porphyrin core suggest its potential as a building block for charged or functionally active MOFs.

Photophysical and Photochemical Investigations of Ttmapp Systems

Spectroscopic Characterization of TTMAPP Electronic States and Dynamics

Spectroscopic techniques are fundamental in understanding the electronic structure and excited-state behavior of this compound. Absorption and fluorescence spectroscopy reveal the energy levels involved in light absorption and emission, while time-resolved methods provide kinetic information about excited-state processes.

Steady-State Absorption and Fluorescence Spectroscopy of this compound and its Composites

The steady-state absorption spectrum of this compound in aqueous solution is characterized by a strong Soret band and weaker Q bands, typical of porphyrin macrocycles rsc.orgrsc.org. The Soret band, arising from the S0 → S2 electronic transition, is typically observed in the near-UV or blue region, while the Q bands, corresponding to the S0 → S1 transition, appear in the visible region rsc.orgrsc.org.

For this compound, the Soret band is observed with a peak wavelength around 412 nm rsc.orgrsc.org. Four weak Q vibronic bands are typically present at approximately 514, 550, 579, and 633 nm rsc.org.

Upon the formation of composites with other materials, such as laser-induced graphene (LIG), changes in the absorption and fluorescence spectra of this compound are observed, indicating successful interaction and potentially altered electronic properties rsc.orgrsc.org. For instance, the self-assembly of LIG with this compound has been shown to cause a bathochromic shift (red shift) in the maximum absorption wavelength of this compound when dispersed in water, suggesting increased electronic conjugation between the this compound and LIG rsc.org.

Fluorescence spectroscopy is a sensitive tool for probing the excited-state behavior of this compound. This compound exhibits fluorescence emission, with characteristic peaks in the red region of the spectrum rsc.orgrsc.org. Excitation at wavelengths corresponding to the Soret band typically yields strong fluorescence emission. For this compound, excitation at 416 nm has been shown to generate fluorescence emission bands at 642 nm (higher intensity) and 702 nm (lower intensity), corresponding to the 0-0 and 0-1 transitions, respectively rsc.org.

The formation of composites involving this compound often leads to significant quenching of its fluorescence intensity rsc.orgrsc.org. This quenching is a key indicator of interactions between this compound and the composite material, frequently suggesting the occurrence of electron or energy transfer processes rsc.org. For example, the addition of LIG to a this compound solution results in noticeable fluorescence quenching rsc.org. Similarly, the addition of Ti3C2TX (a type of MXene) to this compound dispersions leads to complete quenching of this compound fluorescence, suggesting effective electron and/or energy transfer rsc.org.

The spectral characteristics of this compound and a representative composite (LIG@this compound) are summarized in the table below:

| Sample | Soret Band (λmax, nm) | Q Bands (λ, nm) | Fluorescence Emission (λem, nm) | Notes |

| This compound | 412 rsc.orgrsc.org | 514, 550, 579, 633 rsc.orgrsc.org | 642, 702 rsc.org | In aqueous solution rsc.orgrsc.org |

| LIG@this compound | ~417.5 rsc.org | Not explicitly stated | 645 rsc.org | Bathochromic shift compared to this compound rsc.org |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Determination

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the excited-state lifetime of fluorescent species, providing insights into the kinetics of photophysical and photochemical processes iitd.ac.inpicoquant.commdpi.com. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence emission. Changes in fluorescence lifetime upon interaction with other materials can indicate the presence of quenching mechanisms, such as electron or energy transfer iitd.ac.inresearcher.life.

For this compound, the singlet-excited state fluorescence decay in aqueous solution typically exhibits a monoexponential decay with a lifetime of around 9.56 ns rsc.org. This value is consistent with previously reported literature for this compound rsc.org.

When this compound forms a composite with a material capable of accepting electrons or energy, the fluorescence lifetime of this compound is often significantly reduced due to the introduction of non-radiative decay pathways rsc.orgrsc.orgresearchgate.net. For instance, in the LIG@this compound composite, the fluorescence decay of this compound is quenched upon the addition of LIG rsc.org. Analysis of the fluorescence decay profiles allows for the determination of the rate constant and efficiency of the electron transfer process rsc.orgrsc.orgresearchgate.net.

In the case of the LIG@this compound composite, fluorescence lifetime measurements have been used to quantify the electron transfer kinetics rsc.orgrsc.orgresearchgate.net. The decay profile of the composite shows a quenched lifetime compared to free this compound rsc.org. Based on these measurements, the rate constant for electron transfer from this compound to LIG has been determined to be 1.32 × 109 s−1, with an electron transfer efficiency of 95% rsc.orgrsc.orgresearchgate.net. These findings highlight a fast and efficient intramolecular electron transfer process within the composite rsc.orgrsc.orgresearchgate.net.

The fluorescence lifetime data for this compound and a representative composite are presented below:

| Sample | Fluorescence Lifetime (τ, ns) | Decay Model | Notes |

| This compound | 9.56 rsc.org | Monoexponential | In aqueous solution rsc.org |

| LIG@this compound | Quenched decay rsc.org | Biexponential (implied by analysis) rsc.org | Rate and efficiency of ET determined rsc.org |

Isosbestic Point Analysis in this compound Fluorescence Studies

An isosbestic point in spectroscopy refers to a specific wavelength at which the molar absorptivity or emission intensity of a mixture of substances remains constant during a chemical reaction or a physical change nih.govplexon.comijpcbs.com. The presence of isosbestic points in a series of spectra indicates that there is a clean conversion between two species or states nih.gov.

In this compound fluorescence studies, particularly when examining interactions with other materials or changes in the environment, the analysis of isosbestic points can provide evidence for the formation of new species or complexes rsc.org. For example, 3D mapping of this compound's excitation versus emission spectra has been used to investigate isosbestic points rsc.org. For this compound alone, isosbestic points were observed at 404 and 416 nm in the excitation spectrum rsc.org.

Upon the self-assembly of LIG with this compound, shifts in the isosbestic points were observed, further confirming the formation of the LIG@this compound composite and indicating changes in the spectroscopic properties of this compound upon interaction with LIG rsc.org. The presence and position of isosbestic points can thus serve as valuable indicators of complex formation and the nature of the interactions occurring in this compound-containing systems.

Electron Transfer Processes in this compound-Containing Composites

Electron transfer processes are central to the photochemical activity of this compound in various composite systems, particularly in applications related to light harvesting and photocatalysis rsc.orgrsc.orgresearchgate.netplos.org. Photoinduced electron transfer (PET) involves the transfer of an electron from an excited-state molecule (donor) to an electron-accepting species, or vice versa, initiated by light absorption plos.org.

Intra-Supramolecular Electron Transfer Mechanisms Involving this compound

Intra-supramolecular electron transfer refers to electron transfer occurring within a supramolecular assembly where this compound is a component leibniz-ipht.deresearcher.life. These assemblies are formed through non-covalent interactions, such as electrostatic interactions, π-π stacking, and van der Waals forces, between this compound and other functional materials researchgate.netplos.orgacs.org.

In composites formed by the self-assembly of this compound with electron-accepting materials like LIG, intramolecular electron transfer from the photoexcited this compound to the composite material has been clearly demonstrated rsc.orgrsc.orgresearchgate.netleibniz-ipht.de. This process is driven by the favorable energy alignment between the excited state of this compound and the electronic levels of the acceptor material plos.org.

The mechanism of electron transfer in these supramolecular systems often involves the close proximity between this compound and the acceptor material facilitated by the non-covalent interactions researchgate.netplos.org. For instance, the electrostatic interaction between the cationic this compound and negatively charged functional groups on the surface of materials like graphene oxide or LIG plays a significant role in the self-assembly and subsequent electron transfer rsc.orgresearchgate.netplos.org.

Detailed research findings, often derived from time-resolved fluorescence measurements, confirm the occurrence and efficiency of this intra-supramolecular electron transfer rsc.orgrsc.orgresearchgate.net. The fast rate and high efficiency of electron transfer from this compound to LIG in the LIG@this compound composite (1.32 × 109 s−1 and 95%, respectively) highlight the effectiveness of this approach for creating photoactive materials rsc.orgrsc.orgresearchgate.net.

Photoinduced Electron Transfer from this compound to Graphene and Other Functional Materials

This compound has been widely investigated as a photosensitizer in composites with various electron-accepting materials, including graphene and other functional nanomaterials rsc.orgrsc.orgresearchgate.netplos.org. Photoinduced electron transfer from the excited state of this compound to these materials is a key process enabling their application in photocatalysis, solar energy conversion, and sensing rsc.orgplos.org.

Graphene and its derivatives, such as graphene oxide (GO) and laser-induced graphene (LIG), are excellent electron acceptors due to their unique electronic properties plos.org. The interaction between cationic porphyrins like this compound and graphene-based materials is often mediated by electrostatic interactions between the positively charged porphyrin and the negatively charged functional groups on the graphene surface, as well as π-π stacking interactions between the porphyrin macrocycle and the sp2 carbon network of graphene researchgate.netplos.org.

Studies on this compound-graphene composites have shown efficient photoinduced electron transfer from this compound to graphene rsc.orgresearchgate.netplos.org. This electron transfer leads to the quenching of this compound fluorescence, as the excited state is deactivated through the transfer pathway rather than photon emission rsc.orgresearchgate.netplos.org. The efficiency of this process is influenced by factors such as the nature of the graphene material (e.g., GO vs. reduced GO), the strength of the interaction between this compound and graphene, and the morphology of the composite researchgate.netplos.org.

Beyond graphene, this compound has also been explored in composites with other functional materials, such as Ti3C2TX (MXene) rsc.org. Similar to graphene, Ti3C2TX acts as an electron acceptor, and the interaction with cationic this compound leads to efficient fluorescence quenching, indicative of photoinduced electron transfer rsc.org. The strong electrostatic interactions between this compound and the Ti3C2TX surface contribute to the stability of the composite and the effectiveness of the electron transfer process rsc.org.

The photoinduced electron transfer process in this compound-containing composites is crucial for their functionality in various light-driven applications. The efficient charge separation achieved through this process can lead to the generation of reactive species or the directional flow of electrons, which are essential for photocatalytic reactions or the operation of optoelectronic devices rsc.orgrsc.orgresearchgate.net.

Determination of Electron Transfer Rates and Efficiencies

Electron transfer processes involving this compound have been investigated in various systems. In a study examining a composite of laser-induced graphene (LIG) and this compound (LIG@this compound), fluorescence studies indicated the occurrence of an intramolecular electron transfer reaction from this compound to LIG. Based on fluorescence lifetime measurements, the rate of this electron transfer was determined to be 1.32 × 10⁹ s⁻¹, with an efficiency of 95%. researchgate.net This fast and efficient electron transfer process in an aqueous solution suggests potential for optical and optoelectronic applications of the LIG@this compound composite. researchgate.net

Here is a summary of the electron transfer findings:

| System | Process | Rate (s⁻¹) | Efficiency (%) |

| LIG@this compound | Intramolecular electron transfer (this compound to LIG) | 1.32 × 10⁹ | 95 |

Photosensitization and Reactive Oxygen Species (ROS) Generation by this compound

This compound functions as a photosensitizer, absorbing light and subsequently generating reactive oxygen species (ROS) researchgate.netresearchgate.netnih.govnih.gov. This capability is central to its use in applications such as photodynamic inactivation of bacteria (PIB) researchgate.netresearchgate.net. The generation of ROS is the primary mechanism by which photosensitizers like this compound exert their cytotoxic effects on target cells or microorganisms researchgate.netresearchgate.netnih.govnih.gov.

Mechanisms of Singlet Oxygen (Type II Photoreaction) Production by this compound

One of the primary mechanisms by which this compound generates ROS is through the Type II photoreaction, leading to the production of singlet oxygen (¹O₂). researchgate.netresearchgate.netnih.gov Upon light absorption, the photosensitizer molecule (¹PS) is excited to a singlet state (¹PS). This excited singlet state is typically short-lived and undergoes intersystem crossing to a longer-lived triplet state (³PS). nih.govnih.gov The triplet state photosensitizer can then transfer its energy directly to ground-state triplet oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). nih.govnih.gov this compound, like other cationic porphyrins, is known for its high yield of singlet oxygen production. researchgate.netresearchgate.net

Factors Influencing ROS Generation Efficiency and Photoreactivity

The nature of the target is also crucial for photoreactivity. Studies comparing the effectiveness of cationic porphyrins like this compound against different types of bacteria have shown variations in susceptibility. For example, the respiration of Staphylococcus aureus (Gram-positive bacteria) was more strongly inhibited by cationic porphyrins than that of Escherichia coli (Gram-negative bacteria), suggesting that differences in cell wall structure and composition influence the interaction with the photosensitizer and the impact of the generated ROS. researchgate.net

Light parameters, such as intensity, also affect the activation of the photosensitizer and subsequent ROS generation. Even low light intensities can be sufficient to activate potent photosensitizers like related cationic porphyrins and induce antibacterial effects. researchgate.net

The electronic structure of the porphyrin can be modified by substituents, which can potentially enhance catalytic efficiency researchgate.net, hinting at the role of molecular design in influencing photoreactivity and ROS generation capabilities.

Advanced Computational and Theoretical Studies of Ttmapp

Quantum Chemical Calculations for TTMAPP Molecular Systems

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. mit.eduwikipedia.org For this compound, these methods provide valuable information about its intrinsic molecular characteristics.

Prediction of Spectroscopic Parameters and Molecular Vibrations

Quantum chemistry methods, including DFT, are capable of predicting various spectroscopic properties. wikipedia.orgnih.gov For this compound, theoretical calculations can be used to predict its electronic absorption spectra, vibrational frequencies, and other spectroscopic parameters. mdpi.comufjf.br These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's excited states and vibrational modes. For instance, Time-Dependent DFT (TD-DFT) is a well-established method for calculating excitation energies and simulating electronic absorption spectra. mdpi.comufjf.br Theoretical vibrational analysis can also be used to identify characteristic functional groups within a molecule. physchemres.org

Theoretical Modeling of Solvent Effects on this compound Equilibria (e.g., Born Electrostatic Model, KAT Solvatochromic Parameters)

The behavior of molecules in solution is significantly influenced by interactions with the solvent. mdpi.comgitlab.iorsc.org Theoretical models are employed to account for these solvent effects on this compound. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a dielectric medium surrounding the solute molecule within a cavity. ufjf.brgitlab.io These models can be used to calculate how the solvent affects the electronic structure, stability, and equilibria of this compound. mdpi.com Specific models like the Born electrostatic model are simplified continuum models. The Kamlet, Abboud, and Taft (KAT) approach is another method used to analyze solute-solvent interactions based on non-specific and specific interactions, and it has been applied in studies involving porphyrins to analyze the variation of autoprotolysis constants with co-solvent composition. researchgate.net

First-Order Hyperpolarizability Tensor Calculations

The first-order hyperpolarizability (β) is a key property related to a molecule's nonlinear optical (NLO) activity. physchemres.orgrug.nl Theoretical calculations can determine the components of the hyperpolarizability tensor, providing insights into how the molecule interacts with intense light fields. DFT is an efficient technique for predicting NLO properties, including frequency-dependent hyperpolarizabilities. rug.nl Calculations of first-order hyperpolarizability tensors have been performed for molecules, often within methods like the sum-over-states (SOS) approach. researchgate.net These calculations help in understanding the potential of this compound for applications in nonlinear optics.

Molecular Modeling and Simulations of this compound-Based Systems

Molecular modeling and simulations are powerful techniques for studying the behavior of molecular systems, including processes like aggregation and self-assembly. researchgate.netspringernature.combiorxiv.org

Simulation of Aggregation and Self-Assembly Processes in Solution and at Interfaces

This compound, being a cationic porphyrin, can undergo aggregation and self-assembly in solution, particularly in aqueous environments. researchgate.netresearchgate.net Molecular dynamics (MD) simulations are a primary tool for investigating these processes at an atomic level, providing insights into the forces and mechanisms driving the formation of aggregates. springernature.combiorxiv.orgnih.govresearchgate.netresearchgate.net Simulations can explore how factors such as concentration, solvent composition, and the presence of other molecules influence the aggregation behavior of this compound. researchgate.netresearchgate.net Studies on porphyrin aggregation in aqueous solutions have been conducted, and simulations can help to understand the formation of various aggregate species. researchgate.net Furthermore, simulations can be used to study the self-assembly of molecules at interfaces, which is relevant for potential applications in materials science. researchgate.netmdpi.comaps.org While specific details on this compound self-assembly simulations at interfaces were not extensively detailed in the search results, molecular simulations are broadly applied to study the self-assembly of various molecular systems on surfaces. researchgate.net

Computational Approaches for Metal-Ligand Interactions and Complex Stability

Computational chemistry techniques, such as Density Functional Theory (DFT), are frequently employed to model the interaction between metal ions and porphyrin ligands. ucl.ac.ukacs.org These methods allow for the calculation of binding energies, geometries, and electronic properties of metalloporphyrin complexes. The charge and electronegativity of both the metal center and the ligand play crucial roles in determining the strength and stability of these interactions. nih.gov Ligand structure, including steric and electronic factors, also significantly influences binding behavior and complex stability. nih.gov

Studies on cationic porphyrins interacting with metal ions have utilized computational methods to calculate binding constants and understand the nature of the interactions. researchgate.netatlantis-press.com These calculations can help elucidate how the cationic nature of the porphyrin influences its coordination chemistry with various metal centers. The stability of metal-porphyrin complexes is often assessed through the magnitude of the stability constant (log K), with higher values indicating stronger interactions and reduced susceptibility to dissociation. nih.gov Theoretical studies can provide valuable insights into the thermodynamic and kinetic aspects of complex formation, guiding experimental design and interpretation. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Biological Mimics

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions in various environments, including biological mimics like lipid bilayers. acs.orgnih.gov For cationic porphyrins such as this compound, MD simulations can provide insights into their interactions with cell membranes, which are crucial for understanding their uptake, localization, and mechanism of action in biological systems.

Studies employing MD simulations have investigated the binding of cationic porphyrins to lipid bilayers, mimicking bacterial or mammalian membranes. nih.govacs.orgacs.org These simulations can reveal the depth of insertion of the porphyrin into the membrane, its orientation, and the effect of the porphyrin on the membrane's structure and dynamics. nih.govacs.orgacs.org The charge and amphiphilicity of the cationic porphyrin are key factors influencing its interaction with negatively charged lipid bilayers. nih.govacs.org MD simulations can capture the initial stages of membrane interaction and potential disruption, providing atomic-level details of these processes. acs.org The dynamic nature of these interactions, including changes in porphyrin conformation and membrane properties over time, can be effectively explored through MD simulations. nih.govmdpi.com

Molecular Docking Studies for Biological Interactions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to a target biomolecule, such as a protein or DNA. researchgate.netmdpi.compnas.org For this compound and other cationic porphyrins, molecular docking studies are valuable for understanding their interactions with biological targets, which is essential for rationalizing their biological activities.

Cationic porphyrins are known to interact with DNA through various modes, including intercalation, groove binding, and external stacking. semnan.ac.irmdpi.com Molecular docking studies can help predict the preferred binding mode and the specific interaction sites on the DNA molecule. semnan.ac.irmdpi.combiorxiv.org These studies evaluate the spatial and energetic compatibility of the porphyrin with the binding site, providing a theoretical basis for observed binding affinities. researchgate.net Molecular docking has also been applied to study the interaction of cationic porphyrins with proteins, such as enzymes, to understand potential inhibitory or catalytic effects. researchgate.netphcogj.com The results from molecular docking studies, often expressed as binding scores or energies, can be correlated with experimental data to validate the predicted interactions. biorxiv.org

Predictive Modeling and Computational Design for this compound-Based Systems

Computational approaches, particularly those integrating advanced techniques like machine learning, are increasingly being used for predictive modeling and the rational design of porphyrin-based systems with desired properties and activities.

Machine Learning Integration for Structure-Property Relationship Elucidation

Machine learning (ML) techniques are powerful tools for identifying complex relationships between the structure of a molecule and its properties. atlantis-press.comacs.orgsemnan.ac.irphcogj.com For porphyrins, ML can be integrated with computational chemistry data to build predictive models for various properties, aiding in the design of new porphyrin derivatives with tailored characteristics.

ML models can be trained on datasets of porphyrin structures and their corresponding properties (e.g., electronic transitions, redox potentials, binding affinities) to learn structure-property relationships. nih.govresearchgate.net These models can then be used to predict the properties of new, untested porphyrin structures, significantly accelerating the discovery and design process. nih.gov ML approaches can also help elucidate which structural features of porphyrins are most influential in determining specific properties. researchgate.net For cationic porphyrins like this compound, ML could potentially be used to predict how modifications to the porphyrin core or the cationic substituents would impact properties relevant to their applications, such as their interaction with biological membranes or their catalytic activity. nih.gov

Prediction of New Reaction Pathways and Catalytic Activities

Computational methods are valuable for investigating reaction mechanisms and predicting the catalytic activity of molecules. For porphyrins, which are known to catalyze various reactions, computational studies can provide insights into the feasibility of different reaction pathways and the nature of catalytic intermediates. mdpi.compnas.orgrsc.orgprinceton.edu

Computational chemistry techniques, such as DFT, can be used to calculate the energy profiles of proposed reaction pathways, identifying transition states and activation barriers. acs.orgpnas.orgprinceton.edu This helps in understanding the kinetics and thermodynamics of catalytic reactions. For cationic metalloporphyrins, computational studies can explore the role of the metal center and the cationic periphery in facilitating specific transformations. pnas.org Predictive modeling, potentially integrated with ML, can be applied to screen potential porphyrin catalysts and predict their activity and selectivity for target reactions. ucl.ac.ukresearchgate.net By understanding the elementary steps of a catalytic cycle through computation, researchers can design more efficient and selective porphyrin-based catalysts. acs.org

Applications of Ttmapp in Diverse Scientific Domains

TTMAPP in Advanced Materials Science and Engineering

This compound is utilized in materials science and engineering to create functional materials with tailored properties for various applications, including optoelectronics and composites.

Development of Organic Light-Emitting Materials and Optoelectronic Devices

Organic materials, including those incorporating porphyrin derivatives like this compound, are increasingly explored for their potential in next-generation electronics and optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. ftmc.ltspie.orggoogle.comnih.gov These materials offer advantages such as potentially lower production costs, flexibility, and the ability to be integrated into various structures. ftmc.ltgoogle.com Efficient solid-state emission of organic materials is crucial for devices like OLEDs and organic phototransistors. spie.orggoogle.com The wavelength of light emitted by an organic emissive layer can be tuned by using appropriate dopants. google.com Research in this area focuses on understanding the electronic properties and photoelectronic processes in these materials and their relationship with structure to improve device performance. ftmc.lt this compound's photoactive nature makes it a potential candidate for optical and optoelectronic applications. rsc.orgresearcher.life

Fabrication of Functional Composite Materials (e.g., Laser-Induced Graphene-TTMAPP Composites)

This compound is employed in the fabrication of functional composite materials. A notable example is the composite formed with laser-induced graphene (LIG). rsc.orgresearcher.liferesearchgate.net LIG is a multifunctional graphene foam produced by direct laser writing on carbon-based precursors. researchgate.net The LIG@this compound composite is synthesized by functionalizing LIG with this compound. rsc.orgresearcher.liferesearchgate.net This composite has been investigated as a novel light-harvesting material. rsc.orgresearcher.liferesearchgate.net The self-assembly of the this compound dye over the surface of LIG forms a stable composite. rsc.orgresearcher.life Studies have shown the occurrence of intramolecular electron transfer from this compound to LIG within this composite. rsc.orgresearcher.life The LIG@this compound composite exhibits facile synthesis, absorbs light across a wide range of the solar spectrum, possesses good stability, and demonstrates a fast and efficient electron transfer process in aqueous solution, making it a potential candidate for optical and optoelectronic applications. rsc.orgresearcher.life

Research findings on the LIG@this compound composite:

| Feature | Observation | Source |

| Synthesis | Facile synthesis | rsc.orgresearcher.life |

| Light Absorption | Absorbs light in a wide range of the solar spectrum | rsc.orgresearcher.life |

| Stability | Good stability | rsc.orgresearcher.life |

| Electron Transfer | Fast and efficient intramolecular electron transfer from this compound to LIG | rsc.orgresearcher.life |

| Electron Transfer Rate | 1.32 × 10⁹ s⁻¹ | rsc.orgresearcher.life |

| Electron Transfer Efficiency | 95% | rsc.orgresearcher.life |

Applications in Polymer Science for Functional Materials and Systems

This compound finds applications in polymer science for developing functional materials and systems. Polymer science is an interdisciplinary field crucial for creating and characterizing polymeric materials and understanding their structure-property relationships. hu-berlin.de Advanced polymers, or high-performance polymers, possess exceptional properties like high heat and thermal stability, hydrophobicity, and high dielectric indices. taylorfrancis.com The goal in this area is often the creation of new polymeric materials with improved properties. taylorfrancis.com this compound's incorporation into polymer systems can lead to materials with unique functional properties for various technologies. empa.ch For instance, functional polymeric materials are being developed for applications in machine vision, imaging, sensing, photovoltaics, and light-emission. empa.ch The self-assembly of polymeric supramolecules is a powerful technique for producing functional materials that combine multiple properties and can respond to external conditions. researchgate.net

Catalytic Applications of this compound and its Metal Complexes

This compound and its metal complexes are explored for their catalytic activities, including homogeneous organic transformations and the development of artificial enzyme mimics.

This compound as a Ligand in Homogeneous Organic Transformations

This compound can function as a ligand in homogeneous catalytic systems. Ligands play a critical role in homogeneous transition-metal catalysis by controlling the stability and compatibility of metal complexes and influencing product selectivity. researchgate.net Metal-ligand cooperation is an important concept in catalysis where both the metal and the ligand are directly involved in bond activation processes. nih.gov Porphyrins and their derivatives, with their rigid macrocyclic structures, are appealing for photoredox catalysis applications due to their strong absorption in the visible to near-infrared regions. beilstein-journals.org this compound has been used as a photocatalyst in reactions such as the fluoroalkylation of tryptophan-containing peptides under red-light irradiation. beilstein-journals.org

Development of Artificial Enzyme Mimics with Peroxidase-like Activity

This compound is investigated in the development of artificial enzyme mimics, particularly those exhibiting peroxidase-like activity. Artificial enzymes, or nanozymes, are synthetic materials designed to replicate the catalytic activity of natural enzymes, offering advantages such as higher stability and lower production costs. researchgate.netmdpi.commdpi.com Peroxidase mimics catalyze the oxidation of substrates using hydrogen peroxide. mdpi.commdpi.com While other materials like fluorescein (B123965) and Prussian blue nanoparticles have shown peroxidase-like activity, this compound's porphyrin structure is relevant in the context of developing such mimics. mdpi.comrsc.org Research includes developing materials that exhibit peroxidase-like activity towards the oxidation of specific molecules. researchgate.net

This compound in Biological and Biomedical Research

This compound, a cationic porphyrin, has garnered significant interest in biological and biomedical research due to its unique properties and interactions with biological molecules, particularly nucleic acids. Its applications span from fundamental studies of molecular interactions to potential therapeutic modalities like photodynamic therapy and targeted drug delivery.

Interactions of this compound with Nucleic Acids (DNA, RNA)

The interaction of this compound with nucleic acids, including both DNA and RNA, is a key area of investigation. These interactions are primarily driven by the electrostatic attraction between the positively charged this compound molecule and the negatively charged phosphate (B84403) backbone of nucleic acids.